molecular formula C21H24N2O2 B5885728 1-(2-methylbenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide

1-(2-methylbenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide

Cat. No. B5885728
M. Wt: 336.4 g/mol
InChI Key: JRGPHNMGKNXANA-UHFFFAOYSA-N
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Description

1-(2-methylbenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide is a compound of interest in medicinal chemistry, particularly in the context of central nervous system agents and other pharmacological applications. Its detailed synthesis, molecular structure, and properties are crucial for understanding its potential applications and behaviors in different contexts.

Synthesis Analysis

The synthesis of related piperidine compounds involves steps like lithiation of bromobenzhydryl methyl ether, followed by the addition of methyl piperidone and acid-catalyzed cyclization (Bauer et al., 1976). Other methods include condensation reactions under specific conditions, often involving amines or acids to form the desired piperidine derivatives (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Molecular interaction studies of similar compounds provide insights into the conformational stability and potential binding interactions with biological receptors (Shim et al., 2002). Crystal structure studies can reveal details like hydrogen bonding patterns, molecular conformations, and packing in the crystal lattice, essential for understanding the compound's behavior in solid-state and solution (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The reactivity of piperidine derivatives can involve reactions like ring opening to form amides or enamines, depending on the conditions and reacting partners (Buggle et al., 1978). Reductive ring opening of isoxazolidine moieties in related compounds leads to novel derivatives through NO bond cleavage and tandem intramolecular rearrangements (Singh et al., 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding how the compound behaves under various conditions. Studies on similar compounds have revealed diverse crystal packing and polymorphism, influenced by intermolecular interactions and molecular conformation (Glidewell et al., 2021).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and interaction with biological targets are defined by the compound's molecular structure and substituents. For instance, the basic quality of the nitrogen atom in piperidine derivatives plays a significant role in their reactivity and potential biological activity (Sugimoto et al., 1990).

Mechanism of Action

Target of Action

The compound, 1-(2-methylbenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide, is a vesicular monoamine transporter 2 (VMAT2) inhibitor . VMAT2 is a protein that transports neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine into synaptic vesicles for storage and later release . Inhibition of VMAT2 reduces the storage and release of these neurotransmitters .

Mode of Action

The compound acts by inhibiting VMAT2, which leads to a reduction in the storage and release of neurotransmitters . This diminishes the overstimulation of supersensitive D2 dopamine receptors in the motor striatum, a condition that causes tardive dyskinesia . By inhibiting VMAT2, the compound trims dopamine release in the motor striatum, resulting in stronger “stop” signals and weaker “go” signals .

Biochemical Pathways

The compound affects the dopamine neurotransmission pathway . By inhibiting VMAT2, it reduces the storage and release of dopamine, thereby curtailing the overstimulation of supersensitive D2 dopamine receptors in the motor striatum . This results in stronger “stop” signals and weaker “go” signals, leading to robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .

Pharmacokinetics

Pharmacokinetics is a critical aspect of drug action, influencing the bioavailability and therapeutic efficacy of a drug

Result of Action

The primary result of the compound’s action is the reduction of abnormal involuntary hyperkinetic movements associated with tardive dyskinesia . By inhibiting VMAT2 and reducing dopamine release, the compound curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum . This leads to a decrease in the “go” signals and an increase in the “stop” signals, effectively reducing the symptoms of tardive dyskinesia .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data or safety assessments for this compound, it’s not possible to provide detailed safety and hazard information .

properties

IUPAC Name

1-(2-methylbenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-7-3-5-9-18(15)21(25)23-13-11-17(12-14-23)20(24)22-19-10-6-4-8-16(19)2/h3-10,17H,11-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGPHNMGKNXANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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